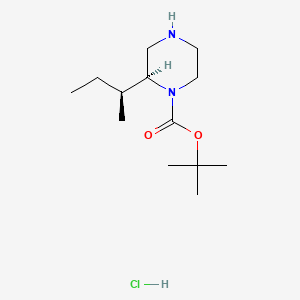

(S)-2-((S)-sec-butil)piperazina-1-carboxilato de terc-butilo clorhidrato

Descripción general

Descripción

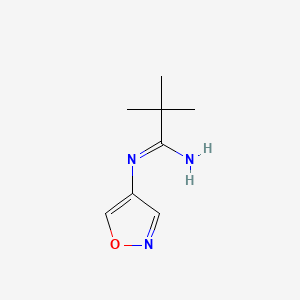

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a tert-butyl group and a sec-butyl group attached to a piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary targets of piperazine-based compounds are often voltage-gated sodium channels (NaV channels) . These channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .

Mode of Action

Piperazine-based compounds, such as (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, interact with their targets by modulating the activity of voltage-gated sodium ion channels . This modulation can decrease the average maximum amplitude of inward sodium currents, affecting the generation and propagation of action potentials .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical impulses through nerve, muscle, and endocrine cell systems . By modulating the activity of NaV channels, piperazine-based compounds can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of piperazine-based compounds are influenced by their structural and conformational characteristics . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of NaV channels. By influencing these channels, the compound can affect the generation and propagation of action potentials, potentially impacting various physiological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Introduction of the sec-Butyl Group: The sec-butyl group is introduced through similar alkylation reactions using sec-butyl halides.

Formation of the Carboxylate Group: The carboxylate group is introduced through esterification or amidation reactions.

Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various alkylated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butylamine: An aliphatic primary amine with similar structural features.

2-Methyltetrahydrofuran: A solvent with similar functional groups.

2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of tert-butyl and sec-butyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYWOUDJCIOGU-VZXYPILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725485 | |

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217442-47-1 | |

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,3,5]Triazepino[1,2-a]benzimidazole,4,5-dihydro-(9CI)](/img/new.no-structure.jpg)

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)

![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)